4,6-Dichloro-3-isopropyl-2-methylquinoline
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Overview
Description
4,6-Dichloro-3-isopropyl-2-methylquinoline is a quinoline derivative with the molecular formula C13H13Cl2N. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-isopropyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method involves the use of microwave irradiation, which has been shown to be an efficient and eco-friendly approach for synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dichloro-3-isopropyl-2-methylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to the disruption of metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylquinoline: This compound shares a similar structure but lacks the isopropyl group, which can affect its reactivity and biological activity.
2-Methylquinoline: Another related compound, which is simpler in structure and often used as a starting material for synthesizing more complex quinoline derivatives.
Uniqueness
4,6-Dichloro-3-isopropyl-2-methylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of both chlorine and isopropyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a pharmaceutical agent .
Properties
Molecular Formula |
C13H13Cl2N |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
4,6-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3 |
InChI Key |
OOZCTRCAWXUUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C(C)C |
Origin of Product |
United States |
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